1-(5-Nitropyridin-2-yl)ethan-1-amine
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Overview
Description
1-(5-Nitropyridin-2-yl)ethan-1-amine is an organic compound with the molecular formula C7H9N3O2 It is a derivative of pyridine, featuring a nitro group at the 5-position and an ethanamine group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Nitropyridin-2-yl)ethan-1-amine typically involves the nitration of 2-ethylpyridine followed by amination. One common method includes the following steps:
Nitration: 2-ethylpyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Amination: The nitro compound is then subjected to reductive amination using reagents such as sodium borohydride (NaBH4) and ammonium chloride (NH4Cl) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Nitropyridin-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives with higher oxidation states.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
1-(5-Nitropyridin-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Nitropyridin-2-yl)ethan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-yl)ethan-1-amine: Similar structure but lacks the nitro group.
1-(2-Aminoethyl)piperidine: Contains a piperidine ring instead of a pyridine ring.
Uniqueness
1-(5-Nitropyridin-2-yl)ethan-1-amine is unique due to the presence of both the nitro group and the ethanamine group on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.
Properties
Molecular Formula |
C7H9N3O2 |
---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
1-(5-nitropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H9N3O2/c1-5(8)7-3-2-6(4-9-7)10(11)12/h2-5H,8H2,1H3 |
InChI Key |
NOZCGCIJCPPPMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
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